Cas no 324076-69-9 (6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline)
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline
- 1-(4-(trifluoromethyl)phenethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline
- 6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydroisoquinoline
- Isoquinoline,3,4-dihydro-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-
- 1-[2-(4-Trifluoromethylphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- AG-F-08288
- AK-29151
- CTK4G8645
- KB-147073
- SureCN990162
- AKOS015966236
- SCHEMBL990162
- A918177
- 6,7-DIMETHOXY-1-{2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-3,4-DIHYDROISOQUINOLINE
- FT-0646125
- DTXSID50671946
- 324076-69-9
-
- MDL: MFCD11100775
- Inchi: 1S/C20H20F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3
- InChI Key: HWQBSCSBNNWYKJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)CCC1C2C=C(C(=CC=2CCN=1)OC)OC)(F)F
Computed Properties
- Exact Mass: 363.14500
- Monoisotopic Mass: 363.145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.8A^2
- XLogP3: 4.4
Experimental Properties
- Density: 1.21
- Boiling Point: 448°C at 760 mmHg
- Flash Point: 224.8°C
- Refractive Index: 1.532
- PSA: 30.82000
- LogP: 4.13620
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Security Information
- Storage Condition:Sealed in dry,2-8°C
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004313-1g |
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline |
324076-69-9 | 95% | 1g |
$499.95 | 2023-09-02 | |
| Chemenu | CM143073-1g |
6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline |
324076-69-9 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM143073-1g |
6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline |
324076-69-9 | 95% | 1g |
$487 | 2023-02-17 | |
| Ambeed | A204787-1g |
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline |
324076-69-9 | 95+% | 1g |
$490.0 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733251-1g |
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline |
324076-69-9 | 98% | 1g |
¥4802.00 | 2024-08-02 |
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Suppliers
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline
Introduction to 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline (CAS No. 324076-69-9)
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline, identified by its CAS number 324076-69-9, is a structurally complex organic compound belonging to the dihydroisoquinoline class. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both dimethoxy and trifluoromethyl substituents in its aromatic rings imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The dihydroisoquinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Compounds within this class have been explored for their potential applications in treating neurological disorders, cardiovascular diseases, and cancer. The specific substitution pattern in 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline suggests that it may exhibit inhibitory effects on certain enzymes or receptors involved in these conditions. Recent studies have highlighted the importance of fluorinated aromatic moieties in enhancing metabolic stability and binding affinity, which aligns with the structural features of this compound.
One of the most compelling aspects of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline is its potential as a lead compound for further derivatization. The combination of methoxy and trifluoromethyl groups creates multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological profile. For instance, modifications at the phenethyl side chain or the isoquinoline core could lead to enhanced potency or selectivity against specific biological targets. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline for biological activity. Molecular docking simulations can predict how this molecule might interact with various proteins and enzymes, providing insights into its potential therapeutic applications. Such computational approaches have been instrumental in identifying novel drug candidates and optimizing their properties before moving into expensive wet-lab experiments.
The synthesis of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline presents both challenges and opportunities. The presence of multiple stereocenters and functional groups requires careful planning to ensure high yield and purity. However, modern synthetic methodologies have made significant strides in facilitating complex molecule construction. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in building the isoquinoline core. Additionally, protecting group strategies are essential to prevent unwanted side reactions during synthesis.
In terms of biological evaluation, preliminary studies on derivatives of dihydroisoquinolines have shown promising results in various disease models. For example, certain analogs have demonstrated neuroprotective effects in cell culture assays, suggesting potential utility in treating neurodegenerative diseases like Parkinson’s disease. The unique substitution pattern of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline may confer similar benefits while offering improved pharmacokinetic properties due to the electron-withdrawing nature of the trifluoromethyl group.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug molecules can significantly alter physicochemical properties such as lipophilicity, solubility, and metabolic stability. In 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline, the trifluoromethyl group is strategically positioned to influence these properties favorably. This substitution pattern has been observed to enhance binding affinity to biological targets by increasing hydrophobic interactions or by stabilizing transition states during enzyme-substrate interactions.
Future research directions for 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline should focus on both pharmacological characterization and synthetic optimization. Further SAR studies will help identify key structural elements responsible for biological activity while minimizing off-target effects. Additionally, exploring alternative synthetic routes could reduce production costs and improve scalability for potential industrial applications.
The integration of machine learning tools into drug discovery has opened new avenues for analyzing complex molecular data. Predictive models can help identify optimal modifications to enhance the therapeutic potential of compounds like 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline based on large datasets of known bioactive molecules. Such approaches complement traditional experimental methods by providing rapid screening capabilities across thousands of virtual compounds.
In conclusion,6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline (CAS No. 324076-69-9) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique substitution pattern offers opportunities for further development into novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to contribute meaningfully to future medical breakthroughs.
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